N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
The compound contains a furan ring, a thiophene ring, and a piperazine ring, which are common structures in many pharmaceuticals and organic compounds. The presence of these rings could suggest potential biological activity, but without specific studies, it’s hard to say for certain .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would likely be quite complex. The presence of multiple rings and functional groups would result in a variety of potential conformations .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions, and the furan and thiophene rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any chiral centers. It would likely be a solid at room temperature, and its solubility would depend on the exact nature of its functional groups .Scientific Research Applications
Pharmacological Evaluation of Derivatives :
- A study designed and synthesized novel derivatives involving furan and piperazine moieties, similar to the compound . These compounds were evaluated for antidepressant and antianxiety activities using behavioral tests on mice, showcasing the potential pharmacological applications of such compounds (Kumar et al., 2017).
Microwave-Assisted Synthesis of Hybrid Molecules :
- Research involved the microwave-assisted synthesis of hybrid molecules containing piperazine and investigated their antimicrobial, antilipase, and antiurease activities. This demonstrates the chemical versatility and potential biomedical applications of piperazine derivatives (Başoğlu et al., 2013).
Synthesis of Novel Benzodifuranyl Compounds :
- Another study synthesized novel compounds involving benzodifuranyl, a component structurally related to furan. These compounds were evaluated for their anti-inflammatory and analgesic activities, highlighting the therapeutic potential of furan derivatives (Abu‐Hashem et al., 2020).
Biological Activity of Furan/Thiophene and Piperazine-Containing Compounds :
- A series of furan/thiophene and piperazine-containing compounds were synthesized and showed significant in vitro and in vivo fungicidal activity against plant fungi. This suggests their potential as agrochemicals (Wang et al., 2015).
Synthesis and Reactivity of Furan-Containing Compounds :
- Research on the synthesis and reactivity of furan-containing compounds like N-(1-Naphthyl)furan-2-carboxamide, which shares structural similarities with the compound , contributes to the understanding of their chemical properties and potential applications (Aleksandrov et al., 2017).
Enantioselective Lewis Basic Catalyst :
- Piperazine derivatives have been developed as enantioselective Lewis basic catalysts for hydrosilylation of N-aryl imines, demonstrating their utility in catalysis and synthetic chemistry (Wang et al., 2006).
Spectroscopic Studies and Crystal Structure :
- The synthesis and characterization of N,N′-bis((thiophene-2-carboxamido)propyl)piperazine, related to the compound in focus, was conducted to understand its molecular structure, which is essential for potential applications in materials science (Balaban et al., 2008).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s known that the molecular interactions of similar derivatized conjugates in docking studies reveal their suitability for further development .
Biochemical Pathways
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra , indicating that they may have a bacteriostatic or bactericidal effect on this organism.
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.ClH/c20-15(13-3-11-23-12-13)17-4-5-18-6-8-19(9-7-18)16(21)14-2-1-10-22-14;/h1-3,10-12H,4-9H2,(H,17,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPNGDABBQQCKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CSC=C2)C(=O)C3=CC=CO3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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